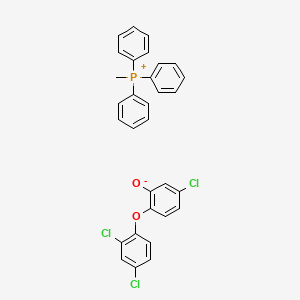
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a phenolate group and a methyl(triphenyl)phosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with methyl(triphenyl)phosphonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenolate group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolates .
Scientific Research Applications
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth.
Mechanism of Action
The mechanism by which 5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, potentially inhibiting their activity. The methyl(triphenyl)phosphanium moiety may facilitate the compound’s entry into cells, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Triclosan: A similar compound with antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and dental applications.
Phenol derivatives: Various phenol derivatives share similar chemical properties and applications.
Uniqueness
What sets 5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium apart is its dual functionality, combining the properties of phenolates and phosphonium salts
Properties
CAS No. |
93839-54-4 |
|---|---|
Molecular Formula |
C31H24Cl3O2P |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H7Cl3O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-16H,1H3;1-6,16H/q+1;/p-1 |
InChI Key |
ZKTORXBYWDDEDT-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















